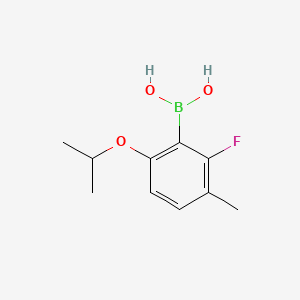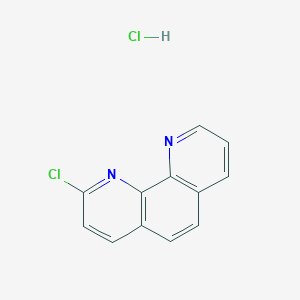
2-Chloro-1,10-phenanthroline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,10-phenanthroline hydrochloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. It is widely used in scientific research due to its unique chemical properties and versatility .
Méthodes De Préparation
The synthesis of 2-Chloro-1,10-phenanthroline hydrochloride typically involves the chlorination of 1,10-phenanthroline. One common method includes the oxidation of 1,10-phenanthroline to 1-methyl-1,10-phenanthrolin-4(1H)-one, followed by its reaction with phosphoryl halides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Chloro-1,10-phenanthroline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coordination Reactions: As a ligand, it forms complexes with metal ions, which can be used in various catalytic processes.
Oxidation and Reduction Reactions: It can undergo redox reactions, often used in analytical chemistry for the determination of metal ions.
Common reagents used in these reactions include phosphoryl halides for chlorination and various metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-1,10-phenanthroline hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1,10-phenanthroline hydrochloride primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparaison Avec Des Composés Similaires
2-Chloro-1,10-phenanthroline hydrochloride is similar to other halogenated derivatives of 1,10-phenanthroline, such as 2-bromo-1,10-phenanthroline and 2,9-dichloro-1,10-phenanthroline . its unique properties, such as the specific reactivity of the chlorine atom, make it distinct. Compared to 2,2’-bipyridine and phenanthrene, this compound offers stronger coordination with metal ions and different electronic properties .
Propriétés
Formule moléculaire |
C12H8Cl2N2 |
|---|---|
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
2-chloro-1,10-phenanthroline;hydrochloride |
InChI |
InChI=1S/C12H7ClN2.ClH/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10;/h1-7H;1H |
Clé InChI |
UYRUSASMIPYBLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


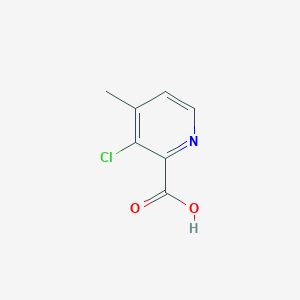
![ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14022674.png)
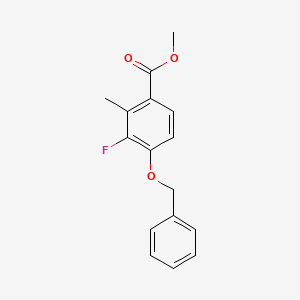

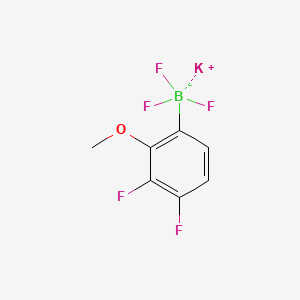




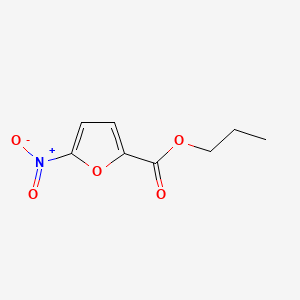
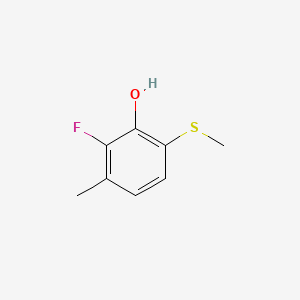
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
